molecular formula C11H14N2O2S B5625112 4-(4-nitrobenzyl)thiomorpholine

4-(4-nitrobenzyl)thiomorpholine

Cat. No. B5625112
M. Wt: 238.31 g/mol
InChI Key: NZEPOTOSLXJCLQ-UHFFFAOYSA-N
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Description

4-(4-nitrobenzyl)thiomorpholine is a chemical compound that has been explored in various scientific studies. It is related to a class of compounds known for their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of compounds related to this compound involves multi-step chemical processes. For example, the synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, an intermediate in developing gastroprokinetic agents, involves regioselective opening of homochiral epichlorohydrin with 4-fluorobenzylamine, followed by reduction and amination (Kato, Morie, Harada, & Matsumoto, 1994).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using various techniques like X-ray diffraction. For instance, the crystal structure of 4-nitrobenzyl isoquinolinium picrate was determined using single crystal XRD and powder XRD studies (Man, Li, Wu, Lu, Yang, Liu, Yang, Zhou, & Ni, 2019).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives can be complex. For example, the reduction of o- and p-nitrobenzyl chlorides and carbamates, which are chemically related to this compound, can lead to the formation of reactive intermediates capable of alkylation (Kirkpatrick, Johnson, & Sartorelli, 1986).

Physical Properties Analysis

The physical properties of compounds like this compound can be explored through various spectroscopic techniques. The vibrational spectra and nonlinear optical properties of related compounds have been studied using density functional theory calculations (Man et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of this compound derivatives can be inferred from studies on similar compounds. For example, the chemical and electrochemical reduction of nitrobenzyl derivatives indicates the formation of reactive intermediates (Kirkpatrick et al., 1986).

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of Derivatives: Research has demonstrated the synthesis of thiomorpholine derivatives with potential antimicrobial properties. Specifically, 4-(4-nitrobenzyl)thiomorpholine and its derivatives have shown promise in increasing microbial intracellular concentration and reducing microbial resistance (Kardile & Kalyane, 2010).

Catalytic Applications

  • Hydrogel Containing Thioether Group: A study involving the synthesis of a hydrogel containing thioether group, which includes this compound, highlighted its application in preparing gold nanoparticles with significant catalytic activity for the reduction of 4-nitrophenol (Ilgin, Ozay, & Ozay, 2019).

Chemical Reduction and Activation

  • Activation and Reduction of Nitrobenzyl Derivatives: Research on the chemical and electrochemical reduction of nitrobenzyl derivatives, including this compound, has provided insights into the reductive formation of reactive intermediates and their applications in bioreductive alkylation (Kirkpatrick, Johnson, & Sartorelli, 1986).

Nucleoside Transport Inhibition

  • Nucleoside Transport Protein Inhibition: A study investigated derivatives of this compound for their role in inhibiting nucleoside transport proteins, particularly in the context of developing compounds with lower polarity than existing inhibitors (Tromp et al., 2005).

Electrosynthesis Applications

  • Catalytic Activity in Electrosynthesis: The electrochemical behavior of 4-nitrobenzyl bromide, closely related to this compound, was studied for its role in the electrosynthesis of 4-nitrophenylacetate, highlighting its potential in catalytic processes (Mohammadzadeh et al., 2020).

Crystallographic Studies

  • Crystallographic Analysis of Derivatives: Crystallographic studies have been conducted on compounds similar to this compound, providing insights into their potential chemotherapeutic applications and interactions with biological targets like human sphingosine kinase 1 (Al-Mutairi et al., 2021).

Environmental Applications

  • Biodegradation of p-Nitrophenol: A study on Bacillus sphaericus JS905 revealed its ability to metabolize p-nitrophenol, converting it to 3-ketoadipic acid, which is a process closely related to the chemistry of this compound (Kadiyala & Spain, 1998).

properties

IUPAC Name

4-[(4-nitrophenyl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c14-13(15)11-3-1-10(2-4-11)9-12-5-7-16-8-6-12/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEPOTOSLXJCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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